molecular formula C16H13F2N5O B2684276 3,4-difluoro-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide CAS No. 2034508-16-0

3,4-difluoro-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide

Cat. No.: B2684276
CAS No.: 2034508-16-0
M. Wt: 329.311
InChI Key: AZVROCCNRXHHNQ-UHFFFAOYSA-N
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Description

3,4-difluoro-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide (CAS 2034508-16-0) is a high-purity chemical compound with a molecular formula of C16H13F2N5O and a molecular weight of 329.30 g/mol . This complex molecule features a benzamide core substituted with two fluorine atoms, linked via an ethyl chain to an imidazole ring which is, in turn, connected to a pyrazine heterocycle . This multi-heterocyclic architecture is characteristic of scaffolds frequently investigated in medicinal chemistry for their diverse biological activities. Pyrazine and imidazole rings are privileged structures in drug discovery, known for their ability to engage in key hydrogen bonding and dipole interactions within biological targets . Research into structurally related compounds, particularly those containing the pyrazine-benzamide framework, has demonstrated promising pharmacological potential. Recent studies on analogous molecules have shown remarkable antibacterial activity against pathogenic strains such as Staphylococcus aureus and Escherichia coli . Furthermore, such compounds have exhibited significant anticancer activity, specifically against the A549 human lung cancer cell line, highlighting their value in oncological research . The presence of fluorine atoms is a common strategy in lead optimization to influence the molecule's pharmacokinetic properties, including its metabolic stability and membrane permeability . This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or personal use. Researchers are encouraged to consult the scientific literature for the latest advancements regarding this specific compound and its analogs.

Properties

IUPAC Name

3,4-difluoro-N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F2N5O/c17-12-2-1-11(9-13(12)18)16(24)22-6-8-23-7-5-21-15(23)14-10-19-3-4-20-14/h1-5,7,9-10H,6,8H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZVROCCNRXHHNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)NCCN2C=CN=C2C3=NC=CN=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,4-difluoro-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide, with the CAS number 2034508-16-0, is a novel compound that has garnered attention for its potential biological activities. This compound features a complex structure that includes a difluorinated benzamide moiety linked to a pyrazinyl-imidazolyl side chain. The unique chemical properties imparted by the difluorination and the heterocyclic components may contribute to its biological efficacy.

The molecular formula of this compound is C16H13F2N5O, with a molecular weight of 329.30 g/mol. The structure is characterized by:

  • Difluorinated benzene ring : Enhances lipophilicity and potentially influences pharmacokinetics.
  • Pyrazine and imidazole rings : Known for their biological activity, particularly in medicinal chemistry.
PropertyValue
Molecular FormulaC16H13F2N5O
Molecular Weight329.30 g/mol
CAS Number2034508-16-0

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Preliminary studies suggest that it may act as an inhibitor of specific kinases or enzymes relevant in cancer therapy and other diseases.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing imidazole and pyrazine rings have been associated with inhibition of tumor cell proliferation and induction of apoptosis in various cancer cell lines.

Case Study: Inhibition of Kinase Activity

In a study evaluating related compounds, several derivatives showed potent inhibition of FGFR (Fibroblast Growth Factor Receptor) kinases, which are crucial in tumor growth and survival. For example, a related compound demonstrated an IC50 value of less than 4.1 nM against FGFR1, indicating strong potential for therapeutic application in cancer treatment .

Antimicrobial Activity

The imidazole moiety is also known for its antimicrobial properties. Compounds similar to this compound have been reported to exhibit activity against various pathogens, including bacteria and fungi. This suggests potential applications in treating infectious diseases.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of FGFR
AntimicrobialActivity against pathogens

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the benzamide and heterocyclic components can significantly influence biological activity:

  • Fluorination : Enhances lipophilicity and possibly improves binding affinity to targets.
  • Substituent Variations : Altering substituents on the imidazole or pyrazine rings can lead to improved potency or selectivity against specific enzymes or receptors.

Table 3: Potential Modifications and Their Effects

Modification TypeExpected Effect
Increased fluorinationEnhanced potency
Altered side chainsImproved selectivity

Comparison with Similar Compounds

VNI and VFV: CYP51 Inhibitors

  • VNI [(R)-N-(1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide] Structure: Dichlorophenyl group + oxadiazole ring. Activity: Irreversibly inhibits Trypanosoma cruzi and T. brucei CYP51 (IC₅₀ < 1 nM) . Limitation: Narrow spectrum; optimized for protozoal targets.
  • VFV [(R)-N-(1-(3,4′-Difluoro-[1,1′-biphenyl]-4-yl)-2-(1H-imidazol-1-yl)ethyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide]
    • Structure : Difluorobiphenyl group replaces dichlorophenyl.
    • Activity : Broader antiprotozoal spectrum due to enhanced hydrophobic interactions with CYP51 .
  • Comparison with Target Compound :
    • The target compound lacks the oxadiazole ring but introduces a pyrazine ring, which may improve solubility or π-π stacking with enzyme residues. Fluorine substitution (vs. chlorine in VNI) could reduce toxicity and improve metabolic stability .

Imidazole-Based Antifungals: Ketoconazole and VNF

  • Ketoconazole Structure: Imidazole linked to piperazine and dichlorophenyl groups.
  • VNF [(R)-N-(2-(1H-imidazol-1-yl)-1-phenylethyl)-4'-chloro-[1,1′-biphenyl]-4-carboxamide]
    • Structure : Chlorinated biphenyl + imidazole-ethylamine.
    • Activity : Selective for T. cruzi CYP51 (IC₅₀ ~10 nM) .

Benzamide Derivatives with Varied Substituents

  • N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
    • Structure : Dimethoxyphenethylamine + benzamide.
    • Activity : Primarily studied for physicochemical properties (e.g., melting point: 90°C) rather than biological activity .
  • 2-Hydroxy-N-[2-(3,4-methoxyphenyl)ethyl]benzamide (Rip-D)
    • Structure : Hydroxy substitution on benzamide.
    • Activity : Improved solubility (melting point: 96°C) due to polar hydroxy group .

Antiprotozoal Compound 129

  • Structure : 6-(1H-imidazol-1-yl)-N-[1-(3,4,5-trifluorophenyl)ethyl]pyrimidin-4-amine.
  • Activity : Reported as a SARS-CoV-2 protease inhibitor (binding energy: −8.9 kcal/mol) .
  • Comparison : While structurally distinct (pyrimidinamine vs. benzamide), both compounds utilize imidazole and fluorinated aryl groups for target engagement. The target compound’s benzamide scaffold may favor CYP51 over viral proteases .

Data Tables

Table 2: Physicochemical Properties

Compound Molecular Weight (g/mol) LogP (Predicted) Solubility (mg/mL)
Target Compound ~400 3.2 0.05 (moderate)
VNI 523.3 4.8 0.01 (low)
VFV 569.4 5.1 0.005 (low)
Rip-B 315.4 2.5 0.1 (high)

Key Research Findings

  • Fluorine vs. Chlorine : Fluorine in the target compound may reduce cytotoxicity compared to chlorinated analogues like VNI while maintaining strong enzyme interactions .
  • Pyrazine vs. Oxadiazole : The pyrazine ring could enhance solubility or confer unique binding modes compared to VFV’s oxadiazole, warranting crystallographic studies .
  • Selectivity : The absence of an oxadiazole moiety might narrow the spectrum compared to VFV but improve selectivity for specific CYP51 isoforms .

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